molecular formula C20H15D6FN2O.C2H2O4 B602440 Citalopram-d6 Oxalate CAS No. 1246819-94-2

Citalopram-d6 Oxalate

Cat. No.: B602440
CAS No.: 1246819-94-2
M. Wt: 420.46
InChI Key:
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Description

Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram . It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . The molecular weight is 420.46 and the molecular formula is C20H15D6FN2O.C2H2O4 .


Chemical Reactions Analysis

Citalopram and escitalopram have been analyzed regarding thermal degradation . Citalopram decomposed in a single step releasing HBr, dimethylamine, and fluorobenzene, while escitalopram started decomposition by losing formic acid, CO2, and CO from oxalate, followed by a second step in which dimethylamine and fluorobenzene were detected .

Scientific Research Applications

  • Escitalopram Oxalate (S-citalopram) : This compound, the S-enantiomer of citalopram, is effective in treating depression and anxiety disorders. It has a high affinity for the human serotonin transporter and demonstrates a low potential for drug-drug interactions due to negligible effects on cytochrome P450 enzymes (Burke, 2002).

  • Sexual Dysfunction in Mice : Chronic treatment with citalopram, a potent selective serotonin reuptake inhibitor (SSRI), has been shown to reduce sexual behavior in male mice. This effect involves the modulation of RF-amide related peptide (RFRP) through serotonin receptors (Soga et al., 2010).

  • Impact on Fish Behavior : In three-spine sticklebacks, waterborne citalopram exposure caused anxiolytic effects and increased locomotor activity. This suggests ecological consequences and highlights the environmental impact of pharmaceuticals like citalopram (Kellner et al., 2016).

  • Biotransformation by Monoamine Oxidases : Citalopram is metabolized in the human liver by monoamine oxidases (MAO) to form its propionic acid derivative, indicating the significance of deamination in its biotransformation (Rochat et al., 1998).

  • Hepatotoxicity : In vitro and in vivo studies have revealed that citalopram can cause hepatotoxicity, potentially due to oxidative stress leading to mitochondrial and lysosomal damage (Ahmadian et al., 2017).

  • Analytical Procedures for Determination : Various analytical methodologies, including high-performance liquid chromatography and mass spectrometry, have been developed for determining levels of citalopram and its metabolites in biological and environmental samples (Unceta et al., 2011).

  • Citalopram's Antidepressant Properties : As a potent serotonin reuptake inhibitor, citalopram has been found effective in treating depression, with advantages such as minimal cardiotoxicity and lower occurrence of anticholinergic effects compared to other antidepressants (Hyttel, 1982).

  • Memory Improvement and Consciousness Disturbance : Low doses of citalopram have been reported to reverse memory impairment and disturbance of consciousness in certain contexts, suggesting potential therapeutic applications beyond depression treatment (Egashira et al., 2006).

Mechanism of Action

Target of Action

Citalopram-d6 Oxalate primarily targets the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

this compound binds to the serotonin transporter, blocking its function. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of serotonin in the synaptic cleft . The increased serotonin levels enhance neurotransmission and improve mood and anxiety symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting serotonin reuptake, the compound increases serotonin levels in the synaptic cleft, which can activate various serotonin receptors on the postsynaptic neuron . This activation can lead to downstream effects such as improved mood, reduced anxiety, and other therapeutic effects associated with enhanced serotonergic activity .

Pharmacokinetics

this compound is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours after oral administration . It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 . The compound has a half-life of approximately 35 hours, allowing for once-daily dosing . It is excreted mainly through the urine .

Result of Action

At the molecular level, the inhibition of serotonin reuptake by this compound leads to increased serotonin levels in the synaptic cleft . This results in enhanced activation of serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety . At the cellular level, prolonged exposure to increased serotonin can lead to adaptive changes in receptor density and sensitivity, contributing to the long-term therapeutic effects of the drug .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound . For instance, extreme pH levels can affect the drug’s solubility and absorption . Additionally, interactions with other medications that inhibit or induce cytochrome P450 enzymes can alter the metabolism and bioavailability of this compound . Proper storage conditions and careful management of drug interactions are essential to maintain the compound’s efficacy and stability .

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of Citalopram and its derivatives.

Biochemical Analysis

Biochemical Properties

Citalopram-d6 Oxalate acts by inhibiting the serotonin transporter (5-HTT), thereby increasing the extracellular availability of serotonin . This inhibition of 5-HTT has been studied in COS-1 cells expressing the human 5-HTT and in rat brain synaptosomes .

Cellular Effects

In vitro studies have shown that this compound has significant effects on various types of cells. For instance, it has been found to exhibit antiproliferative and apoptotic effects in rat C6 glioma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin . This binding interaction is key to its mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, thermal degradation studies have shown that this compound decomposes in a single step after melting, without evidence of crystallization on cooling . This suggests that the compound has good stability under certain conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. For instance, studies have shown that while a single administration of Citalopram can induce anxiety in animal models, three administrations can elicit anxiolytic effects . This suggests that the compound’s effects are dose-dependent and can change over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the body, with the process involving various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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